Methylcyclohexane-d14 (CAS: 10120-28-2) is a fully deuterated, cyclic aliphatic hydrocarbon widely procured as a specialty solvent for advanced spectroscopic and scattering applications. Characterized by an exceptionally low melting point of -126.3 °C and a boiling point of 101 °C, this >99.5 atom % D isotopically enriched liquid provides a broad thermal operating window . Unlike standard laboratory solvents, its fully saturated, non-polar structure ensures chemical inertness, making it an essential material for variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy, small-angle neutron scattering (SANS), and the stabilization of highly reactive organometallic intermediates.
Procuring generic deuterated solvents often results in failure for specialized low-temperature or scattering workflows. If a buyer substitutes the more common aliphatic solvent cyclohexane-d12, the system will freeze at +6.5 °C, completely preventing any sub-ambient cryogenic analysis . Conversely, substituting toluene-d8 to achieve lower temperatures (freezing point approx. -84 °C) introduces an aromatic pi-electron system that can competitively coordinate with electrophilic metal centers and cause severe ring-current chemical shift artifacts in NMR spectra . Furthermore, attempting to use undeuterated methylcyclohexane in neutron scattering applications results in a massive incoherent scattering background from the 14 hydrogen atoms, which entirely obscures the coherent scattering signals of the target analyte [1].
Methylcyclohexane-d14 maintains a stable liquid phase down to -126.3 °C, whereas the industry-standard deuterated aliphatic solvent, cyclohexane-d12, solidifies at +6.5 °C . This provides a >132 °C expansion in the cryogenic operating window. This extreme low-temperature processability is physically required to trap and analyze highly reactive species, such as U(III) dihydrogen complexes, which undergo rapid position exchange or thermal decomposition at higher temperatures [1].
| Evidence Dimension | Melting Point / Cryogenic Liquid Limit |
| Target Compound Data | -126.3 °C (Liquid) |
| Comparator Or Baseline | Cyclohexane-d12 (+6.5 °C Freezing Point) |
| Quantified Difference | 132.8 °C lower freezing point |
| Conditions | Standard atmospheric pressure, variable-temperature NMR cryoprobe conditions |
Buyers must procure MCH-d14 over cyclohexane-d12 when designing variable-temperature NMR workflows for thermally unstable organometallic intermediates.
While toluene-d8 is frequently procured for low-temperature NMR due to its -84 °C melting point, its 6 pi-electrons can coordinate with electrophilic metal centers and induce ring-current chemical shift artifacts. Methylcyclohexane-d14 provides a strictly non-coordinating, fully saturated aliphatic environment that remains liquid down to -126 °C . This ensures that delicate agostic interactions, weak non-covalent dispersion forces, and highly reactive cations are observed without solvent-induced structural distortion or competitive adduct formation.
| Evidence Dimension | Solvent coordination and aromatic interference |
| Target Compound Data | 0 pi-electrons, liquid to -126 °C |
| Comparator Or Baseline | Toluene-d8 (6 pi-electrons, freezes at -84 °C) |
| Quantified Difference | Complete elimination of pi-donor capability and a 42 °C deeper cryogenic range |
| Conditions | Spectroscopic analysis of highly electrophilic or weakly bound complexes |
MCH-d14 is the mandatory procurement choice for studying weak intermolecular forces or reactive cations where aromatic solvents would competitively interact.
In total neutron scattering applications, the 14 protons in undeuterated methylcyclohexane generate a massive incoherent scattering background (~80 barns per hydrogen atom), obscuring weak coherent structural data [1]. Procuring >99.5% isotopically pure methylcyclohexane-d14 replaces these protons with deuterium (~2 barns per D atom), reducing the solvent's incoherent background by a factor of roughly 40 [2]. This quantitative reduction is critical for achieving high signal-to-noise ratios when mapping liquid reorganization and hydrogenation kinetics inside mesoporous catalyst pores.
| Evidence Dimension | Incoherent neutron scattering cross-section |
| Target Compound Data | ~2 barns per atom (MCH-d14) |
| Comparator Or Baseline | ~80 barns per atom (undeuterated MCH) |
| Quantified Difference | ~40-fold reduction in isotopic incoherent scattering background |
| Conditions | Total neutron scattering / SANS of mesoporous silica (MCM-41) and heterogeneous catalysts |
Justifies the high cost of the deuterated solvent for neutron facilities, as it is physically required to resolve the structural kinetics of complex liquid-solid interfaces.
Directly downstream of its extreme -126.3 °C liquid range, methylcyclohexane-d14 is an essential solvent for characterizing highly reactive species, such as early actinide complexes or transition metal polyhydrides, that undergo rapid thermal decomposition or position exchange above -80 °C[1].
Leveraging its ~40-fold reduction in incoherent scattering background, this compound is utilized as a contrast-matched solvent to track liquid reorganization and in-situ hydrogenation kinetics inside mesoporous materials like MCM-41 without signal obscuration [2].
Because it lacks the pi-electron system of toluene-d8, methylcyclohexane-d14 is a rigorous choice for investigating delicate London dispersion forces and halogen bonding, ensuring that the solvent does not competitively interact with the target molecules [3].
Flammable;Irritant;Health Hazard;Environmental Hazard